molecular formula C14H21N3S B5823696 N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide

N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide

Cat. No. B5823696
M. Wt: 263.40 g/mol
InChI Key: IRFZKMGYYCJZPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide, also known as DMPT, is a chemical compound that has gained attention in the scientific community due to its potential applications in various areas of research. DMPT is a thioamide derivative of piperazine, and its chemical structure is shown below:

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide is not fully understood, but it is thought to act on the hypothalamus-pituitary-gonadal axis in animals, leading to increased secretion of luteinizing hormone and follicle-stimulating hormone, which in turn stimulates the production of testosterone and other hormones. N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide may also act as a neurotransmitter or neuromodulator in the brain, although more research is needed to fully elucidate its mechanism of action.
Biochemical and Physiological Effects:
N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been shown to have various biochemical and physiological effects in animals. In addition to its effects on hormone secretion and growth performance, N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been found to have antioxidant and anti-inflammatory properties, as well as the ability to modulate immune function. N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has also been investigated for its potential to improve reproductive performance in animals, with studies showing that it can increase sperm quality and improve fertility.

Advantages and Limitations for Lab Experiments

N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has several advantages as a research tool, including its low toxicity and ease of administration. However, there are also limitations to its use, including the need for careful control of dosage and potential interactions with other compounds. Additionally, more research is needed to fully understand the long-term effects of N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide on animal health and performance.

Future Directions

There are several potential future directions for research on N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide. One area of interest is in the development of new formulations and delivery methods for N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide, including microencapsulation and incorporation into feed or other matrices. Another potential direction is in the investigation of the molecular mechanisms underlying N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide's effects on animal growth and performance, as well as its potential applications in human health and disease. Finally, more research is needed to fully understand the safety and efficacy of N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide in various species and under different conditions.

Synthesis Methods

N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide can be synthesized through a multi-step process involving the reaction of 3,5-dimethylphenylhydrazine with 4-methylpiperazine, followed by the addition of carbon disulfide and subsequent hydrolysis. The synthesis method has been described in detail in various research papers, and the yield and purity of N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide can be optimized through careful control of reaction conditions.

Scientific Research Applications

N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been found to have a wide range of potential applications in scientific research. One of the most notable areas of research is in the field of animal nutrition, where N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has been shown to improve feed efficiency and growth performance in various species, including pigs, chickens, and fish. N-(3,5-dimethylphenyl)-4-methyl-1-piperazinecarbothioamide has also been investigated for its potential as a plant growth regulator, with studies showing that it can increase crop yield and improve plant stress tolerance.

properties

IUPAC Name

N-(3,5-dimethylphenyl)-4-methylpiperazine-1-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3S/c1-11-8-12(2)10-13(9-11)15-14(18)17-6-4-16(3)5-7-17/h8-10H,4-7H2,1-3H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRFZKMGYYCJZPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)N2CCN(CC2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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